[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE
Overview
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE is a complex organic compound that features a benzodioxole ring, an ethoxyphenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the benzodioxole ring, which can be synthesized through the condensation of catechol with formaldehyde. The ethoxyphenyl and fluorophenyl groups can be introduced via Friedel-Crafts alkylation reactions. The final step involves the formation of the amine group through reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE
- [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-CHLOROPHENYL)METHYL]AMINE
- [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-BROMOPHENYL)METHYL]AMINE
Uniqueness
The uniqueness of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-ETHOXYPHENYL)METHYL][(2-FLUOROPHENYL)METHYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole ring, ethoxyphenyl group, and fluorophenyl group allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-[(2-fluorophenyl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FNO3/c1-2-28-22-10-7-20(8-11-22)16-27(17-21-5-3-4-6-23(21)26)14-13-19-9-12-24-25(15-19)30-18-29-24/h3-12,15H,2,13-14,16-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAOELJTOKHATB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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